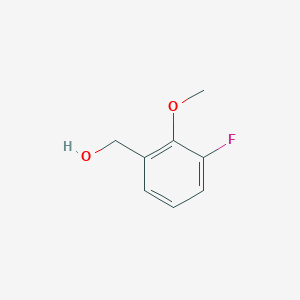

(3-氟-2-甲氧基苯基)甲醇

描述

The compound (3-Fluoro-2-methoxyphenyl)methanol is not directly studied in the provided papers. However, the papers do discuss compounds with similar structural motifs, such as fluorinated aromatic rings and methoxy groups. For instance, the first paper examines 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, which includes a fluorinated aromatic ring, although it differs in that it contains a propenone moiety instead of a methanol group . The second paper discusses a more complex molecule, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, which features both a fluorinated aromatic system and a methoxy group, but is further complicated by the presence of a triazole and an isopropyl alcohol group .

Synthesis Analysis

The synthesis of the related compounds involves multi-step organic reactions. In the first paper, the synthesis of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one is not detailed, but the compound is characterized using various spectroscopic techniques . The second paper describes the synthesis of a complex fluorinated compound through the reaction of a triazole epoxy precursor with sodium methoxide . While these methods do not directly apply to (3-Fluoro-2-methoxyphenyl)methanol, they suggest that similar fluorinated compounds can be synthesized and characterized using standard organic chemistry techniques.

Molecular Structure Analysis

The molecular structure of the compounds in the papers is determined using crystallography and spectroscopy. The second paper provides detailed crystallographic data for the synthesized compound, including bond angles and intermolecular hydrogen bonding, which are crucial for stabilizing the structure . Although the exact structure of (3-Fluoro-2-methoxyphenyl)methanol is not provided, the analysis of related compounds indicates that fluorine's electronegativity and the methoxy group's electron-donating effects are likely to influence the molecular geometry and electronic structure.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for (3-Fluoro-2-methoxyphenyl)methanol. However, the presence of a methanol group in related compounds suggests potential reactivity towards the formation of ethers or esters, and the fluorinated aromatic ring may undergo substitution reactions under certain conditions . The intermolecular interactions, such as hydrogen bonding described in the second paper, are also relevant for understanding the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The first paper provides an extensive analysis of the physical properties of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, including refractive indices in different solvent mixtures and various calculated parameters like molar refraction and internal pressure . These properties are influenced by the compound's molecular structure and the interactions with the solvent. For (3-Fluoro-2-methoxyphenyl)methanol, similar properties would be expected to depend on the methanol group's polarity and the fluorinated aromatic ring's influence on the compound's overall dipole moment.

科学研究应用

Methanol in Fuel Cells and Energy Systems

甲醇是各种化学结构中的关键组成部分,包括(3-氟-2-甲氧基苯基)甲醇,在能源生产和储存系统中发挥着关键作用。直接甲醇燃料电池(DMFCs)中的甲醇穿透是效率的重要障碍,了解这一过程对于提高DMFC性能至关重要。这些燃料电池具有潜在应用于取代内燃机的吸引力,但克服甲醇穿透对于它们的进展至关重要(Heinzel & Barragán, 1999)。

Methanol in Hydrogen Production

甲醇作为高效的液态氢载体,促进了高纯度氢气的生产。其蒸汽重整、部分氧化和分解过程对于氢气生产至关重要,铜基催化剂由于其高活性和选择性而起着关键作用。然而,这些催化剂面临着失活和低稳定性等挑战,促使研究替代金属和催化剂结构(García等,2021)。

Methanol Reforming and Catalysis

将甲醇重整为氢气对于质子交换膜燃料电池技术至关重要。铜基催化剂因其在甲醇重整中的作用而广泛研究,研究涉及其动力学、组成和形态。了解表面反应机制并探索各种催化剂有助于优化重整过程,提高从甲醇生产氢气的效率(Yong et al., 2013)。

Methanol as an Energy Carrier and Fuel

甲醇作为煤气化联合循环发电站中的尖峰燃料的应用展示了其在能源领域的潜力。其清洁燃烧特性和作为燃料或燃料添加剂的多功能性突显了其在减少排放和过渡到可持续能源解决方案中的重要性(Cybulski, 1994)。

Methanol in Material Degradation Monitoring

甲醇还是评估电力变压器中固体绝缘条件的标记物。在油浸绝缘纸的热老化试验和变压器现场样品中识别它突显了其在监测纤维素绝缘降解中的实用性。甲醇生成与变压器中纤维素降解的关系是研究的关键领域,有助于电力系统的维护和长寿(Jalbert et al., 2019)。

安全和危害

作用机制

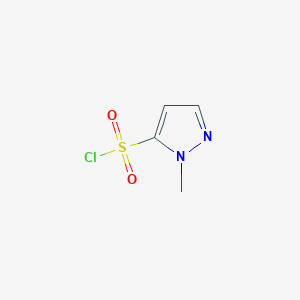

3-Fluoro-2-methoxybenzenemethanol, also known as 3-Fluoro-2-methoxybenzyl alcohol or (3-Fluoro-2-methoxyphenyl)methanol, is a compound with a molecular weight of 156.16 . The mechanism of action of this compound involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-methoxybenzenemethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets. The compound is stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature changes.

属性

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGVZYJECZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626330 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303043-91-6 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)